molecular formula C18H29N3O4 B13933647 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester

Cat. No.: B13933647
M. Wt: 351.4 g/mol
InChI Key: LXMITENPGUNVRK-UHFFFAOYSA-N
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Description

The compound 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester features a spirocyclic diazaspiro[4.5]decane core with a cyclohexylamino carbonyl group at position 1, a 6-oxo moiety, and a methyl ester at the acetic acid side chain. For instance, Rolapitant Hydrochloride (CAS-914462-92-3), a related 1,7-diazaspiro[4.5]decan-2-one derivative, is clinically used as an antiemetic .

Properties

Molecular Formula

C18H29N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[1-(cyclohexylcarbamoyl)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetate

InChI

InChI=1S/C18H29N3O4/c1-25-15(22)13-20-11-5-9-18(16(20)23)10-6-12-21(18)17(24)19-14-7-3-2-4-8-14/h14H,2-13H2,1H3,(H,19,24)

InChI Key

LXMITENPGUNVRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCCC2(C1=O)CCCN2C(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

The compound features a diazaspiro[4.5]decane core with acetic acid and cyclohexylamino carbonyl substituents, and a methyl ester functional group. The spirocyclic framework imparts conformational rigidity, useful in drug design.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester typically involves multi-step organic synthesis starting from piperidine derivatives or related nitrogen heterocycles. The key steps include:

  • Formation of the spirocyclic diazaspiro core via cyclization reactions.
  • Introduction of the acetic acid side chain.
  • Carbamoylation with cyclohexylamine derivatives to form the cyclohexylamino carbonyl moiety.
  • Esterification to yield the methyl ester.

Detailed Synthetic Routes

Due to limited direct literature on this exact compound, synthetic analogs and closely related compounds provide insight into preparation methods.

Cyclization and Spiro Core Formation
  • Starting from tert-butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate , a key intermediate, cyclization is achieved by reacting with oxazolidine-2,4-dione derivatives under basic conditions (e.g., with 1,1,3,3-tetramethylguanidine) in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) at reflux for 24 hours.
  • Workup involves extraction with dichloromethane and water, drying, and purification by silica gel chromatography, yielding the spirocyclic intermediate as an orange-brown solid with yields around 95%.
Carbamoylation with Cyclohexylamine
  • The carbamoyl group introduction is performed by reacting the spirocyclic intermediate with cyclohexylamine or its derivatives under controlled conditions, often in the presence of coupling agents or activating reagents to facilitate amide bond formation.
  • Typical solvents include DMF or dichloromethane, with base additives such as potassium carbonate to neutralize generated acids.
  • Reaction temperatures range from room temperature to 80°C, with reaction times between 5 to 24 hours depending on the step.
Esterification to Methyl Ester
  • The methyl ester is commonly introduced by esterification of the carboxylic acid intermediate using methanol under acidic or catalytic conditions, or by using methylating agents such as diazomethane or methyl iodide in the presence of base.
  • Purification is achieved by standard chromatographic techniques, ensuring high purity of the final methyl ester product.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Spirocyclization 1,1,3,3-Tetramethylguanidine, oxazolidine-2,4-dione THF, DMF Reflux (~65-80°C) 24 h ~95 Silica gel chromatography purification
Carbamoylation (cyclohexyl) Cyclohexylamine, coupling agent, K2CO3 DMF 25-80°C 5-24 h 70-94 Inert atmosphere recommended
Esterification to methyl ester Methanol, acid catalyst or methylating agent Methanol or DCM Room temp or reflux 2-12 h >90 Purification by column chromatography

Purification and Characterization

  • Purification is primarily conducted by silica gel column chromatography using solvent gradients such as dichloromethane/methanol or ethyl acetate/hexane mixtures.
  • Characterization methods include NMR spectroscopy (1H and 13C), mass spectrometry (LCMS, ESI), and melting point determination. For example, LCMS m/z values around 327.7 (M+1) confirm molecular weight.
  • The compound is often obtained as a white to off-white solid or oil, with purity levels exceeding 95% as verified by chromatographic and spectroscopic methods.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Conditions Yield (%) Purification Method
Spirocyclic core synthesis tert-butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate + oxazolidine-2,4-dione THF/DMF, reflux, 24 h 95 Silica gel chromatography
Carbamoylation Cyclohexylamine, K2CO3, coupling agent DMF, 25-80°C, 5-24 h 70-94 Column chromatography
Esterification Methanol, acid catalyst or methylating agent Room temp or reflux, 2-12 h >90 Column chromatography

Chemical Reactions Analysis

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique spirocyclic structure can be exploited in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Pharmacological/Chemical Relevance Reference
Target Compound Likely C~18~H~27~N~3~O~5~* Cyclohexylamino carbonyl, methyl ester Hypothesized CNS activity (inference) -
Benzyl 2-Oxo-1,7-Diazaspiro[4.5]decane-7-carboxylate C~16~H~20~N~2~O~3~ Phenylmethyl ester, 2-oxo Intermediate for spirocyclic APIs
Rolapitant Hydrochloride C~25~H~26~F~6~N~2~O~2~·HCl·H~2~O Trifluoromethylphenyl, phenyl, hydroxy FDA-approved antiemetic
2-(6-Aryl-8,10-dioxo-6,9-diazaspiro[4.5]decan-9-yl)acetamides (7a–f) Varies (e.g., C~15~H~19~N~3~O~3~) Aryl, acetamide Synthetic intermediates with phase-transfer catalysis
2-(9-Oxo-1,2,5-trioxaspiro[5.5]undec-3-yl)acrylic acid methyl ester (7) C~12~H~16~O~5~ Trioxaspiro core, acrylic ester Peroxide-derived synthetic product

Note: Molecular formula for the target compound is inferred based on IUPAC nomenclature rules.

Key Observations:
  • Substituent Diversity: The target compound’s cyclohexylamino carbonyl group distinguishes it from phenylmethyl () or trifluoromethylphenyl () substituents in analogs. This bulky, lipophilic group may enhance blood-brain barrier penetration compared to smaller ester groups .
  • Synthesis Routes : Analogous compounds like those in and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) and ketone-peroxide cyclization, respectively. The target compound may require similar strategies for its diazaspiro core assembly .

Physicochemical and Spectroscopic Properties

  • Spectroscopic Data :

    • provides detailed NMR and MS data for trioxaspiro compound 7 (e.g., δ = 5.21 ppm for OOCH protons, m/z 256 (M+)). These signals reflect spirocyclic rigidity and electronic environments comparable to diazaspiro systems .
    • Rolapitant’s structural complexity (e.g., trifluoromethyl groups) introduces distinct 19F NMR shifts, absent in the target compound .
  • Stability : Oxygen-containing spiro compounds (e.g., trioxaspiro in ) may exhibit lower thermal stability than nitrogen-rich diazaspiro analogs due to weaker C–O bonds .

Biological Activity

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester (CAS Number: 1097218-49-9) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1,7-Diazaspiro[4.5]decane-7-acetic acid is characterized by a spirocyclic framework which contributes to its unique biological properties. The compound features a diazaspiro system that is critical for its interaction with biological targets.

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of this compound, particularly in the context of cancer treatment and other therapeutic applications.

Antitumor Activity

A notable study reported the discovery and biological evaluation of derivatives related to diazaspiro compounds, including those that inhibit KRAS mutations associated with various cancers. The structural optimization of these compounds led to the identification of potent inhibitors with significant antitumor effects in vivo, particularly against non-small cell lung cancer models .

The mechanism by which 1,7-Diazaspiro[4.5]decane derivatives exert their effects involves binding to specific protein targets within cancer cells. For instance, the compound's ability to inhibit KRAS G12C mutations suggests a direct interaction with the RAS signaling pathway, which is crucial for cell proliferation and survival in many cancers .

Case Studies

Several case studies have documented the efficacy of diazaspiro compounds in preclinical models:

StudyModelFindings
Study 1NCI-H1373 xenograft mouse modelDemonstrated dose-dependent antitumor effects with significant tumor reduction observed in treated groups.
Study 2In vitro assays on human cancer cell linesShowed potent inhibition of cell proliferation at low micromolar concentrations.
Study 3Metabolic stability assaysIndicated high metabolic stability in human and mouse liver microsomes, suggesting favorable pharmacokinetics for further development.

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxic effects on cancer cells, they show minimal toxicity to normal cells at therapeutic doses. This selectivity is essential for developing targeted therapies with reduced side effects.

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